

Applications of DNA polymerase-IN-5 in cancer research

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Compound of Interest

Compound Name: DNA polymerase-IN-5

Cat. No.: B15563324

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Application Notes: DNA polymerase-IN-5

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Introduction

DNA polymerase-IN-5 is a potent and selective small molecule inhibitor of DNA Polymerase Eta (Pol η). Pol η is a specialized translesion synthesis (TLS) DNA polymerase that plays a critical role in the DNA damage tolerance pathway.[1][2] In cancer cells, DNA damaging agents like cisplatin induce DNA adducts that stall the primary replicative polymerases.[3] Pol η is recruited to these stalled replication forks, where it bypasses the DNA lesions, allowing replication to continue.[1][4] While this prevents replication fork collapse and cell death, it also contributes significantly to the development of chemoresistance.[2][3][5] Overexpression of Pol η has been linked to chemoresistance in several cancers, including ovarian, lung, and bladder cancer.[3][6]

DNA polymerase-IN-5 is designed to inhibit the activity of Pol η , thereby preventing the bypass of DNA lesions. This leads to the accumulation of unresolved DNA damage, replication stress, and ultimately, synthetic lethality or sensitization of cancer cells to DNA damaging agents.

Mechanism of Action

DNA polymerase-IN-5 functions as an allosteric inhibitor of Pol η . It binds to a site distinct from the active site, specifically within the little finger domain, interfering with the proper orientation

of the template DNA.[7] This prevents Pol η from efficiently bypassing DNA adducts, such as those formed by cisplatin or UV radiation.[1][4] In the presence of DNA damage, inhibition of Pol η by **DNA polymerase-IN-5** leads to persistent replication fork stalling. This triggers downstream DNA damage response pathways, evidenced by the phosphorylation of H2AX (γ H2AX), and can ultimately induce apoptosis.[7] By blocking this key DNA damage tolerance mechanism, **DNA polymerase-IN-5** can re-sensitize resistant cancer cells to chemotherapy.[6]

Applications in Cancer Research

- Sensitization to Chemotherapy: Use **DNA polymerase-IN-5** to enhance the efficacy of DNA damaging agents like cisplatin, oxaliplatin, and temozolomide in cancer cell lines and xenograft models.[3][6][8]
- Overcoming Drug Resistance: Investigate the role of Pol η in acquired chemoresistance and test the ability of **DNA polymerase-IN-5** to restore drug sensitivity in resistant tumor models. [2][5]
- Studying DNA Damage Response (DDR): Employ **DNA polymerase-IN-5** as a tool to probe the intricacies of the translesion synthesis pathway and its interaction with other DDR pathways like ATR/Chk1 signaling.[1]
- Induction of Synthetic Lethality: Explore synthetic lethal interactions by combining **DNA polymerase-IN-5** with inhibitors of other DNA repair pathways, such as ATR inhibitors, in specific cancer contexts.[3][6]

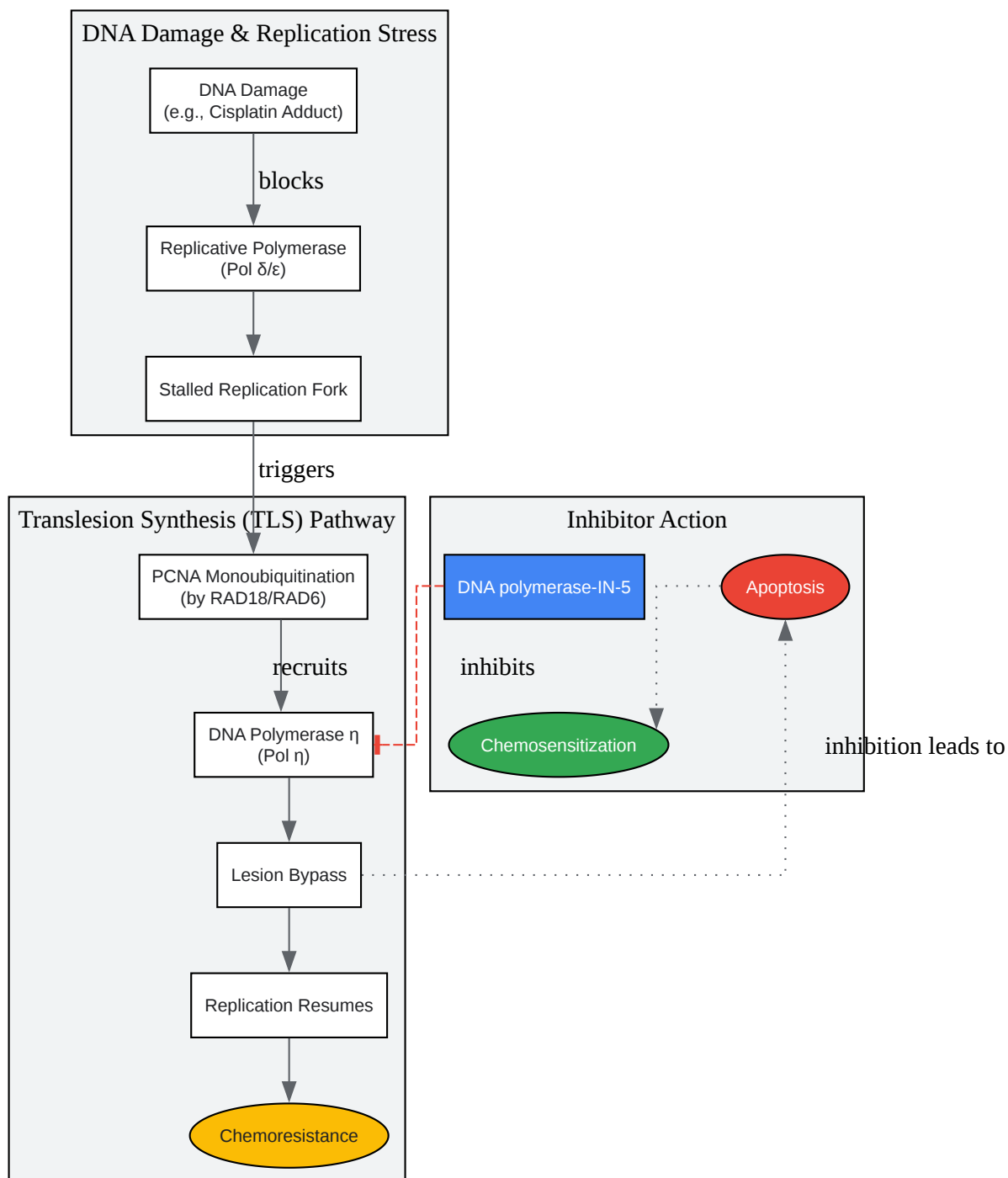
Quantitative Data

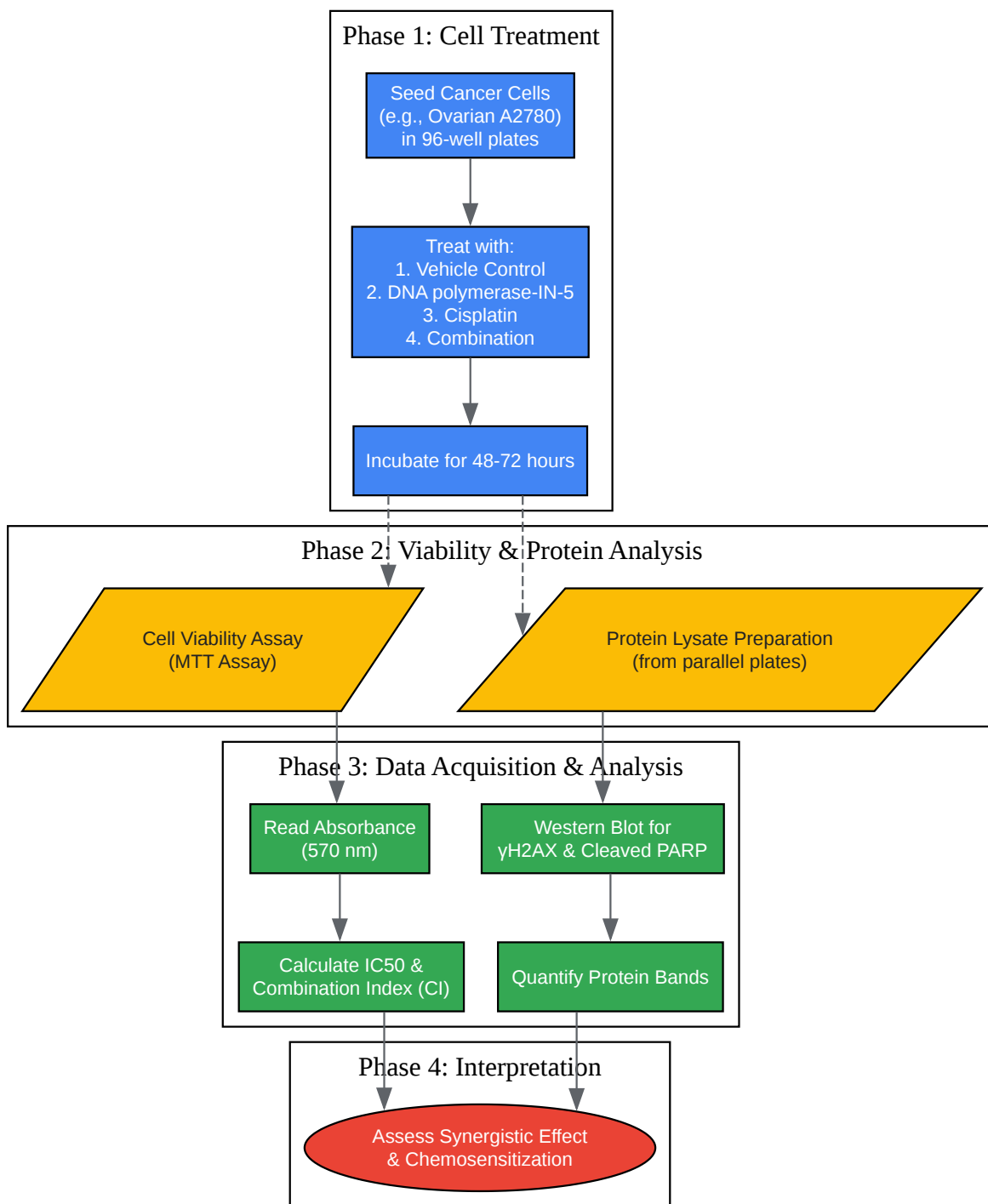
The following table summarizes the inhibitory activity of representative small molecule inhibitors against various DNA polymerases, providing a reference for the expected potency of **DNA polymerase-IN-5**.

Inhibitor	Target Polymerase	IC50 Value (μM)	Assay/Cell Line
PNR-7-02	Human Pol η	8	In vitro fluorescence-based polymerase assay
ITBA-12	Human Pol η	30 ± 3	In vitro polymerase assay
ITBA-16	Human Pol η	16 ± 3	In vitro polymerase assay
ITBA-19	Human Pol η	17 ± 3	In vitro polymerase assay
IAG-10	Human Pol κ	< 1 (sub-micromolar)	In vitro fluorescence-based polymerase assay

Table based on data from published studies on real Pol η and Pol κ inhibitors.[7][9][10]

Visualized Signaling Pathway and Workflows





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